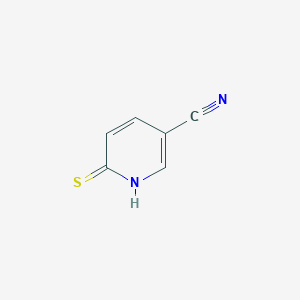![molecular formula C10H8F2N2OS B1355941 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine CAS No. 760936-33-2](/img/structure/B1355941.png)
4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a difluoromethoxyphenyl group, which contributes to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine typically involves the reaction of 2-(difluoromethoxy)phenyl isocyanate with thioamides under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved scalability. Additionally, the use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiazolidines
Substitution: Various substituted thiazoles
科学的研究の応用
4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation . Additionally, the compound’s ability to form reactive intermediates can lead to the generation of reactive oxygen species (ROS), which can induce cell death in cancer cells .
類似化合物との比較
Similar Compounds
- 2-(Difluoromethoxy)phenyl isocyanate
- 2-(Difluoromethoxy)phenyl isothiocyanate
- 4-(Difluoromethoxy)phenyl isocyanate
Uniqueness
4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring and a difluoromethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .
特性
IUPAC Name |
4-[2-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2OS/c11-9(12)15-8-4-2-1-3-6(8)7-5-16-10(13)14-7/h1-5,9H,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQXJXJNVGKOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
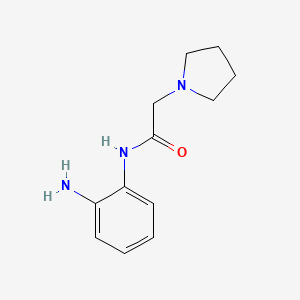
![[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1355862.png)
![3-[(4-methoxyphenyl)methyl]azetidine](/img/structure/B1355867.png)

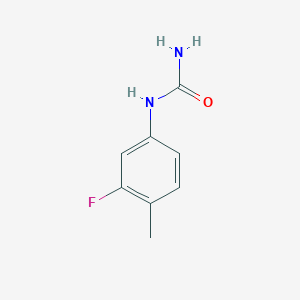
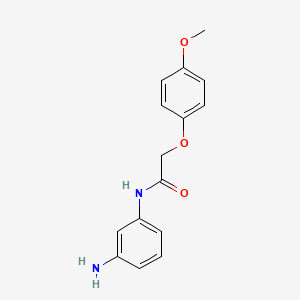
![[3-(Cyclopentyloxy)phenyl]methanamine](/img/structure/B1355882.png)

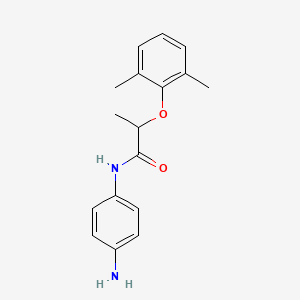
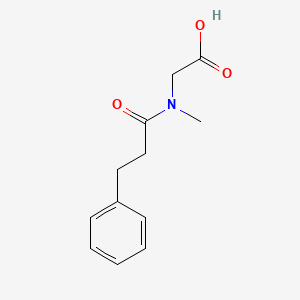
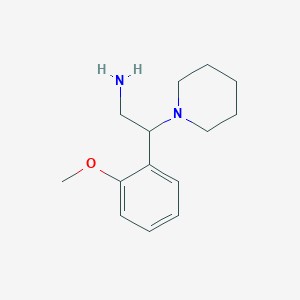
![[6-(4-Phenoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B1355906.png)
